1-(4-ethoxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
1-(4-ethoxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethoxyphenyl group, a methylcarbamoyl group, and a tetrahydrobenzothiophene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(4-ethoxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of the ethoxyphenyl and tetrahydrobenzothiophene intermediates, followed by their coupling with the pyridazine core. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl groups in the structure can be reduced to alcohols under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-ethoxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating diseases such as cancer and neurological disorders.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar compounds to 1-(4-ethoxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide include:
- 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
- (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one These compounds share structural similarities, such as the presence of aromatic rings and functional groups, but differ in their specific substituents and overall molecular architecture. The uniqueness of this compound lies in its combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C23H24N4O4S |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C23H24N4O4S/c1-3-31-15-10-8-14(9-11-15)27-13-12-17(28)20(26-27)22(30)25-23-19(21(29)24-2)16-6-4-5-7-18(16)32-23/h8-13H,3-7H2,1-2H3,(H,24,29)(H,25,30) |
InChI Key |
UNULHGYYWYNUFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NC |
Origin of Product |
United States |
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